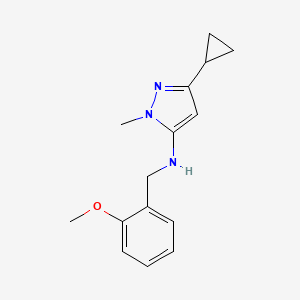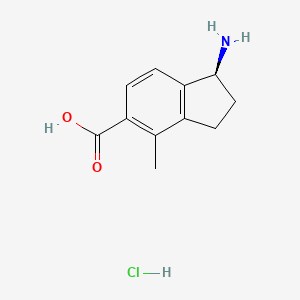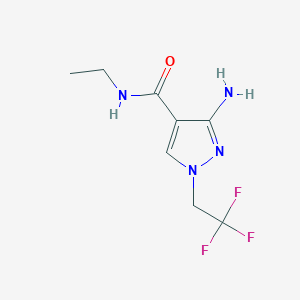
3-Amino-N-butyl-1-ethyl-n-methyl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-N-butil-1-etil-n-metil-1H-pirazol-4-carboxamida es un compuesto que pertenece a la familia de las pirazoles, caracterizado por una estructura heterocíclica de cinco miembros que presenta dos átomos de nitrógeno adyacentes. Las pirazoles son conocidas por su versatilidad y han encontrado aplicaciones en varios sectores, incluida la medicina, la agricultura y la industria .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-Amino-N-butil-1-etil-n-metil-1H-pirazol-4-carboxamida se puede lograr a través de varios métodos. Un enfoque común implica la condensación de 1,3-dicetonas con arilhidrazinas, seguida de una serie de reacciones de reducción y condensación . El uso de catalizadores de metales de transición y reacciones fotoredox también se ha explorado para mejorar la eficiencia de la síntesis .
Métodos de producción industrial
En entornos industriales, la producción de derivados de pirazol a menudo implica procesos multicomponentes y el uso de nuevos reactivos. La simplicidad operativa y los altos rendimientos de estos métodos los hacen adecuados para la producción a gran escala .
Análisis De Reacciones Químicas
Tipos de reacciones
3-Amino-N-butil-1-etil-n-metil-1H-pirazol-4-carboxamida experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción generalmente implica el uso de agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Los agentes reductores comunes incluyen el borohidruro de sodio y el hidruro de aluminio y litio.
Sustitución: Este compuesto puede sufrir reacciones de sustitución nucleofílica, a menudo facilitadas por la presencia de un grupo saliente.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio.
Sustitución: Haluros de alquilo, haluros de arilo.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas .
Aplicaciones Científicas De Investigación
3-Amino-N-butil-1-etil-n-metil-1H-pirazol-4-carboxamida tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de sistemas heterocíclicos más complejos.
Biología: Investigado por sus posibles propiedades antimicrobianas y antifúngicas.
Medicina: Explorado por sus actividades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de agroquímicos y colorantes.
Mecanismo De Acción
El mecanismo de acción de 3-Amino-N-butil-1-etil-n-metil-1H-pirazol-4-carboxamida implica su interacción con dianas moleculares y vías específicas. La estructura heterocíclica del compuesto le permite unirse a enzimas y receptores, modulando su actividad. Esta interacción puede conducir a varios efectos biológicos, como la inhibición de la actividad enzimática o la alteración de las vías de transducción de señales .
Comparación Con Compuestos Similares
Compuestos similares
- 3-Amino-1-metil-1H-pirazol-4-carboxamida
- 3-(Terc-butil)-N-(4-metoxibencil)-1-metil-1H-pirazol-5-amina
- 3-metil-1-fenil-1H-pirazol-5-ol
Singularidad
En comparación con compuestos similares, 3-Amino-N-butil-1-etil-n-metil-1H-pirazol-4-carboxamida destaca por su combinación única de grupos funcionales, que confieren reactividad química específica y actividad biológica. Sus sustituyentes butilo y etilo mejoran su lipofilia, lo que podría mejorar su biodisponibilidad y eficacia en sistemas biológicos .
Propiedades
Fórmula molecular |
C11H20N4O |
|---|---|
Peso molecular |
224.30 g/mol |
Nombre IUPAC |
3-amino-N-butyl-1-ethyl-N-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C11H20N4O/c1-4-6-7-14(3)11(16)9-8-15(5-2)13-10(9)12/h8H,4-7H2,1-3H3,(H2,12,13) |
Clave InChI |
OEELEIXGYANREA-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(C)C(=O)C1=CN(N=C1N)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Cyclopropylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B11733999.png)
![2-methoxy-4-({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol](/img/structure/B11734009.png)
![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11734010.png)


![2-(4-{[(1-propyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11734035.png)

![(3S)-3-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B11734042.png)
![1-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11734047.png)
![3-(Dimethylamino)-1-{naphtho[2,1-b]furan-2-yl}prop-2-en-1-one](/img/structure/B11734057.png)
![4-{[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol](/img/structure/B11734083.png)
![1-[1-(3,4-Dimethoxyphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B11734084.png)
